molecular formula C10H11F2NO2 B13047520 (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine

Cat. No.: B13047520
M. Wt: 215.20 g/mol
InChI Key: ISJFILCRQRVAHY-ZETCQYMHSA-N
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Description

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is a synthetic organic compound that features a benzo[d][1,3]dioxole ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the amine group: This step may involve reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.

    (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: Similar structure with a butyl group instead of a propyl group.

Uniqueness

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)propan-1-amine

InChI

InChI=1S/C10H11F2NO2/c1-2-7(13)6-4-3-5-8-9(6)15-10(11,12)14-8/h3-5,7H,2,13H2,1H3/t7-/m0/s1

InChI Key

ISJFILCRQRVAHY-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

CCC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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